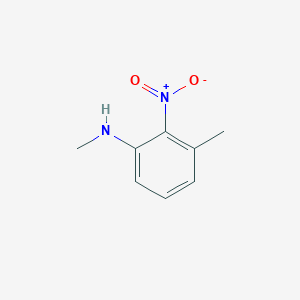

N,3-dimethyl-2-nitroaniline

描述

N,3-Dimethyl-2-nitroaniline (CAS 70254-75-0, MFCD29104028) is an aromatic amine derivative with the molecular formula C₈H₁₀N₂O₂ (molecular weight: 166.18 g/mol). Its structure features a nitro group (-NO₂) at the 2-position, a methyl group (-CH₃) at the 3-position, and a dimethylamino group (-N(CH₃)₂) attached to the aromatic ring’s nitrogen .

属性

IUPAC Name |

N,3-dimethyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-4-3-5-7(9-2)8(6)10(11)12/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJLKXGPJUXKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions:

Nitration of N,N-dimethylaniline: The most common method involves the nitration of N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid.

Reaction of Aniline with Nitrous Acid: Aniline is first reacted with nitrous acid to produce nitrosoaniline, which is then reacted with methanol to produce N-methyl-3-nitroaniline.

Industrial Production Methods: Industrial production methods often involve the large-scale nitration of N,N-dimethylaniline under controlled conditions to ensure high yield and purity. The process may include steps for purification and crystallization to obtain the final product .

化学反应分析

Types of Reactions:

Reduction: N,3-dimethyl-2-nitroaniline can undergo reduction reactions to form corresponding amines.

Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the nitro group which is an electron-withdrawing group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation; halogens in the presence of a Lewis acid for halogenation.

Major Products:

Reduction: Formation of N,3-dimethyl-2-aminoaniline.

Electrophilic Substitution: Formation of various substituted derivatives depending on the reaction conditions.

科学研究应用

Chemistry: N,3-dimethyl-2-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules in organic synthesis .

Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for their potential pharmacological properties .

Industry: The compound is used in the production of dyes, antioxidants, gas gum inhibitors, and corrosion inhibitors. Its stability and reactivity make it valuable in various industrial processes .

作用机制

The mechanism of action of N,3-dimethyl-2-nitroaniline primarily involves its reactivity as an electrophile due to the presence of the nitro group. The nitro group withdraws electron density from the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate .

相似化合物的比较

Structural and Functional Group Variations

The table below compares N,3-dimethyl-2-nitroaniline with key analogs:

Notes:

- N,N-Dimethyl-2-nitroaniline (ortho-nitro) has distinct photochemical reactivity due to nitro-amine conjugation .

- N,N-Dimethyl-3-nitroaniline (meta-nitro) is notable for its deep red color and solubility in alcohols .

- 3-Methyl-4-nitroaniline lacks the dimethylamino group, reducing its steric hindrance for nucleophilic substitution .

Reactivity Trends :

- The nitro group in all analogs directs electrophilic substitution to meta/para positions, but steric effects from methyl or dimethylamino groups alter regioselectivity. For example, N,N-dimethyl-3-nitroaniline undergoes nucleophilic substitution at the para position due to steric hindrance .

- This compound ’s methyl group at the 3-position may hinder reactions at adjacent positions, favoring modifications at the 5- or 6-positions.

Spectroscopic and Analytical Data

- N,N-Dimethyl-3-nitroaniline: Characteristic NO₂ stretching vibrations at ~1520 cm⁻¹ (Raman) and UV-Vis absorption at ~450 nm in polar solvents .

- 4-Nitroaniline : Shows distinct NMR shifts (δ ~8.0 ppm for aromatic protons) and a strong IR nitro stretch at ~1340 cm⁻¹ .

- This compound : Expected NMR signals include a singlet for N(CH₃)₂ (~3.0 ppm) and a doublet for the 3-methyl group (~2.3 ppm), though experimental data is lacking .

生物活性

N,3-dimethyl-2-nitroaniline (C8H10N2O2), a nitroaniline derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to a benzene ring that also carries two methyl groups. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various nitroaniline derivatives found that this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

2. Anticancer Properties

The anticancer activity of this compound is primarily attributed to its ability to interfere with DNA synthesis and repair mechanisms. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, including breast and liver cancer cells. The mechanism involves the formation of reactive intermediates through bioreduction of the nitro group, which subsequently interacts with cellular macromolecules .

The biological activity of this compound is believed to involve several mechanisms:

- Bioreduction : The nitro group can be reduced to form amino derivatives that may bind to DNA or proteins, disrupting normal cellular functions.

- DNA Interaction : Studies have indicated that nitroanilines can intercalate into DNA strands, leading to replication errors and ultimately cell death .

- Cell Signaling Modulation : The compound may also affect various signaling pathways involved in cell proliferation and apoptosis .

Case Studies

-

Antibacterial Activity Study

- Objective : To evaluate the antibacterial efficacy of this compound against common pathogens.

- Methodology : Disc diffusion method was employed to assess the antibacterial activity.

- Results : The compound exhibited an MIC of 50 µg/mL against E. coli and 30 µg/mL against S. aureus.

-

Anticancer Activity Assessment

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Results : Significant cytotoxicity was observed at concentrations above 25 µM, with an IC50 value of approximately 15 µM for breast cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| N,N-Dimethylbenzamide | Lacks nitro group | Low | Minimal |

| 3-Methyl-2-nitrobenzoic acid | Carboxylic acid instead of amide | Moderate | Moderate |

| This compound | Nitro and dimethyl groups | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。